molecular formula C13H9BrN2 B13085873 2-Bromo-5-methyl-4-phenylnicotinonitrile CAS No. 65996-21-6

2-Bromo-5-methyl-4-phenylnicotinonitrile

Cat. No.: B13085873
CAS No.: 65996-21-6
M. Wt: 273.13 g/mol
InChI Key: FIQSIKMZGGEQFZ-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-phenylnicotinonitrile is an organic compound with the molecular formula C13H9BrN2. It is a derivative of nicotinonitrile, featuring a bromine atom at the 2-position, a methyl group at the 5-position, and a phenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-4-phenylnicotinonitrile typically involves the bromination of 5-methyl-4-phenylnicotinonitrile. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce costs. This method can include the use of non-polar solvents and catalysts to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methyl-4-phenylnicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives .

Scientific Research Applications

2-Bromo-5-methyl-4-phenylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

  • 2-Bromo-4-phenylnicotinonitrile
  • 5-Methyl-4-phenylnicotinonitrile
  • 2-Bromo-5-methylpyridine

Comparison: Compared to its analogs, 2-Bromo-5-methyl-4-phenylnicotinonitrile is unique due to the combined presence of the bromine, methyl, and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

65996-21-6

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

2-bromo-5-methyl-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C13H9BrN2/c1-9-8-16-13(14)11(7-15)12(9)10-5-3-2-4-6-10/h2-6,8H,1H3

InChI Key

FIQSIKMZGGEQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C2=CC=CC=C2)C#N)Br

Origin of Product

United States

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